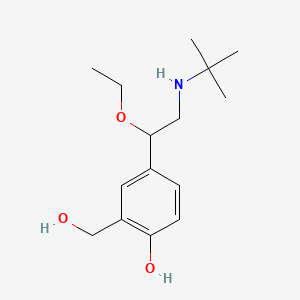
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol is a complex organic compound that features a phenolic structure with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol typically involves multiple steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to a series of reactions to introduce the tert-butylamino and ethoxyethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques.
化学反応の分析
Types of Reactions
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution can introduce various functional groups onto the phenolic ring.
科学的研究の応用
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- 4-(2-(Dimethylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol
- 4-(2-(Tert-butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
- 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(methyl)phenol
Uniqueness
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
267.36 g/mol |
IUPAC名 |
4-[2-(tert-butylamino)-1-ethoxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H25NO3/c1-5-19-14(9-16-15(2,3)4)11-6-7-13(18)12(8-11)10-17/h6-8,14,16-18H,5,9-10H2,1-4H3 |
InChIキー |
SGBAUBSREHYXKC-UHFFFAOYSA-N |
正規SMILES |
CCOC(CNC(C)(C)C)C1=CC(=C(C=C1)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



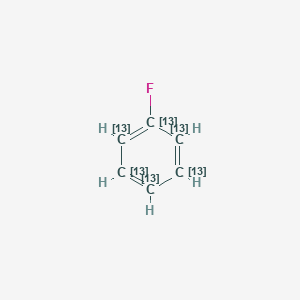
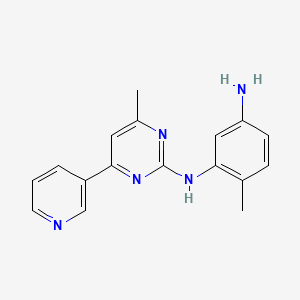
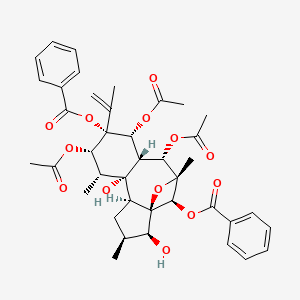
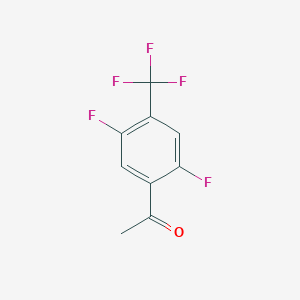
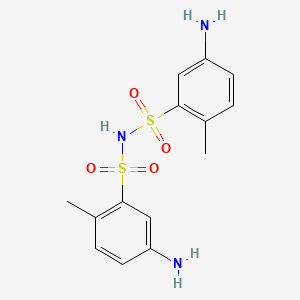

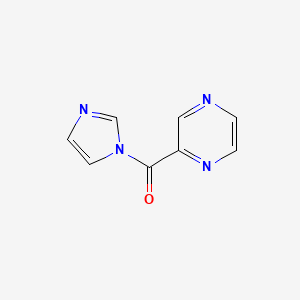
![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
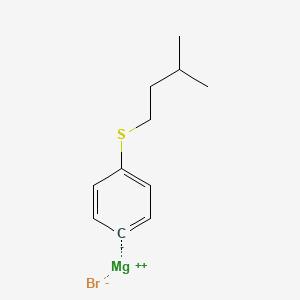
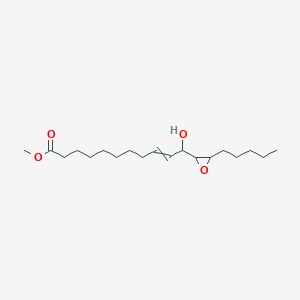
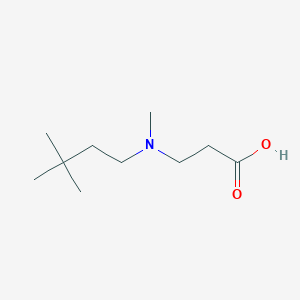
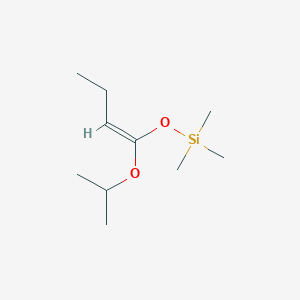
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)
